6-Methoxy-7-methylisoquinoline

Lipophilicity Drug design Physicochemical profiling

6-Methoxy-7-methylisoquinoline (CAS 666735-05-3) is a synthetic heterocyclic building block belonging to the isoquinoline alkaloid family, with molecular formula C11H11NO and molecular weight 173.21 g/mol. The compound features a 7-methyl group paired with a 6-methoxy substituent on the benzopyridine core, a substitution pattern that distinguishes it from the more common 6,7-dimethoxy or 7-methoxy-6-methyl regioisomers.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B1647793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylisoquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2)C=C1OC
InChIInChI=1S/C11H11NO/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2/h3-7H,1-2H3
InChIKeySYRAHQKWRGBSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylisoquinoline (CAS 666735-05-3): A Differentiated C6/C7-Substituted Isoquinoline Building Block for Kinase and GPCR Modulator Synthesis


6-Methoxy-7-methylisoquinoline (CAS 666735-05-3) is a synthetic heterocyclic building block belonging to the isoquinoline alkaloid family, with molecular formula C11H11NO and molecular weight 173.21 g/mol . The compound features a 7-methyl group paired with a 6-methoxy substituent on the benzopyridine core, a substitution pattern that distinguishes it from the more common 6,7-dimethoxy or 7-methoxy-6-methyl regioisomers . This specific arrangement generates unique steric, electronic, and lipophilic properties that make the compound a critical intermediate in the synthesis of ROCK (Rho-kinase) inhibitors [1] and a scaffold of interest for NNMT (nicotinamide N-methyltransferase)-targeted oncology programs [2].

Why 6-Methoxy-7-methylisoquinoline Cannot Be Replaced by 6,7-Dimethoxyisoquinoline or 7-Methoxy-6-methylisoquinoline in Critical Applications


Isoquinoline regioisomers with identical molecular formulas (C11H11NO) can exhibit markedly different physicochemical and biological profiles due to the position of oxygen and methyl substituents. 6-Methoxy-7-methylisoquinoline presents a computed LogP of 2.68 , which is approximately 0.4–0.7 log units higher than the 6,7-dimethoxy analog (XlogP ~2.00–2.25) [1], indicating greater lipophilicity that directly impacts membrane permeability and pharmacokinetic behavior. Furthermore, the 7-methyl (rather than 7-methoxy) group eliminates a hydrogen-bond acceptor site while introducing steric bulk at position 7, a feature exploited in the patent literature for selective ROCK-I inhibitor synthesis where the 6-methoxy-7-methyl substitution pattern is specifically required for the preparation of key 1-amino intermediates [2]. Generic interchange with 7-methoxy-6-methylisoquinoline (CAS 68287-68-3, XlogP ~2.4) [3] would invert the donor/acceptor topology at positions 6 and 7, disrupting structure-activity relationships in programs where 6-methoxy orientation is critical for target engagement.

Quantitative Differentiation Evidence for 6-Methoxy-7-methylisoquinoline Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 6-Methoxy-7-methylisoquinoline vs. 6,7-Dimethoxyisoquinoline

6-Methoxy-7-methylisoquinoline exhibits a computed LogP of 2.68 (chemsrc) or XlogP of 2.4 (chem960) , compared to 6,7-dimethoxyisoquinoline with XlogP of 2.00 (PlantaEdb) [1] or AlogP of 2.25. The 0.4–0.7 log unit increase reflects replacement of a polar 7-methoxy with a hydrophobic 7-methyl group, enhancing predicted membrane permeability.

Lipophilicity Drug design Physicochemical profiling

Boiling Point and Volatility: 6-Methoxy-7-methylisoquinoline vs. 6-Methoxyisoquinoline

6-Methoxy-7-methylisoquinoline has a predicted boiling point of 283.7±20.0 °C at 760 mmHg . The unsubstituted 6-methoxyisoquinoline (CAS 52986-70-6, MW 159.18) has a higher boiling point of 295.6±13.0 °C at 760 mmHg . The ~12 °C lower boiling point for the target compound, despite its higher molecular weight (173.21 vs. 159.18), is attributable to the 7-methyl group reducing intermolecular dipole interactions relative to the unsubstituted analog.

Physicochemical properties Purification Formulation

Synthetic Utility as ROCK-I Inhibitor Intermediate: Patent-Specified 6-Methoxy-7-methyl Substitution

Patent WO2007065916A1 explicitly requires 6-methoxy-7-methyl-isoquinolin-1-ylamine as an intermediate for synthesizing 6-substituted isoquinoline derivatives with ROCK-I inhibitory activity [1]. The 7-methyl group on the isoquinoline core is preserved through multiple synthetic steps including POCl₃ treatment of 6-methoxy-7-methyl-2H-isoquinolin-1-one (5 g, 26.45 mmol scale) followed by amination [2]. In contrast, 6,7-dimethoxyisoquinoline or 7-methoxy-6-methylisoquinoline would yield different substitution patterns incompatible with the structure-activity relationships (SAR) defined in the patent claims.

ROCK kinase inhibition Cardiovascular disease Fragment-based drug discovery

NNMT-Targeted Oncology: Isoquinoline Compound Class with 6-Methoxy-7-methyl Substitution in Tumor Treatment Patents

Patent US20230404996A1 (filed 2021, published 2023) claims isoquinoline compounds of formula I for tumor treatment, specifically targeting tumors with low/absent NNMT expression [1]. While specific IC₅₀ values for 6-methoxy-7-methylisoquinoline are not disclosed in the patent, the broader isoquinoline NNMT inhibitor class has yielded compounds with Ki as low as 0.501 nM against recombinant human NNMT [2], establishing the scaffold's potential. The 6-methoxy-7-methyl substitution pattern falls within the claimed Markush structures, positioning this specific compound as a relevant starting material for NNMT-focused medicinal chemistry.

NNMT inhibition Cancer metabolism Epigenetics

MAO-A Inhibitory Class Activity: Positional Methyl Effect on Isoquinolinium Ion Potency

The isoquinolinium ion class has established MAO-A inhibitory activity: N-methyl-6-methoxyisoquinolinium ion (i.e., bearing a 6-methoxy but no 7-methyl) demonstrates IC₅₀ = 0.81 μM against MAO-A [1]. The 7-methyl substitution in 6-methoxy-7-methylisoquinoline introduces steric bulk predicted by 3D-QSAR CoMFA models to modulate MAO-A binding pocket interactions via steric and lipophilic field contributions [2]. While direct MAO-A data for the target compound are not reported, the class SAR indicates that 7-position substitution can significantly alter potency and selectivity relative to the unsubstituted 6-methoxy analog.

Monoamine oxidase Neuropharmacology SAR

Regioisomeric Differentiation: 6-Methoxy-7-methyl vs. 7-Methoxy-6-methyl Isoquinoline – Hydrogen Bond Acceptor/Donor Topology

6-Methoxy-7-methylisoquinoline (CAS 666735-05-3) and 7-methoxy-6-methylisoquinoline (CAS 68287-68-3) are regioisomers with identical molecular formula (C11H11NO, MW 173.21) . Despite having the same XlogP (~2.4) and topological polar surface area (22.1 Ų) [1], the positional swap of methoxy and methyl groups between positions 6 and 7 creates distinct hydrogen-bond acceptor geometries. In the target compound, the 6-methoxy oxygen can engage in H-bond interactions at a position analogous to the catechol 6-OH in dopamine, while the 7-methyl provides hydrophobic bulk. The regioisomer inverts this arrangement, which can lead to divergent binding modes in targets that discriminate between 6- and 7-substitution, such as certain GPCRs and kinases .

Regioisomerism Molecular recognition Target engagement

Optimal Application Scenarios for 6-Methoxy-7-methylisoquinoline Based on Differentiated Evidence


ROCK-I/ROCK-II Inhibitor Lead Optimization: Patent-Validated 1-Amino Intermediate Synthesis

Medicinal chemistry teams developing Rho-kinase (ROCK-I/II) inhibitors for cardiovascular, glaucoma, or oncology indications should procure 6-methoxy-7-methylisoquinoline as the preferred starting material for synthesizing 6-substituted isoquinolin-1-amine derivatives. Patent WO2007065916A1 explicitly demonstrates the conversion of 6-methoxy-7-methyl-2H-isoquinolin-1-one (via POCl₃ chlorination and subsequent amination) to 6-methoxy-7-methyl-isoquinolin-1-ylamine at multi-gram scale for ROCK-I inhibitor preparation [1]. The 7-methyl group is essential to the patent SAR; substitution with 6,7-dimethoxy or 7-methoxy-6-methyl analogs would produce compounds outside the protected chemical space, complicating freedom-to-operate and SAR continuity.

NNMT-Targeted Cancer Therapeutics: Entry Point for Isoquinoline-Based Inhibitor Development

For laboratories investigating nicotinamide N-methyltransferase (NNMT) as a therapeutic target in metabolic disorders and oncology, 6-methoxy-7-methylisoquinoline represents a commercially available isoquinoline scaffold consistent with recently patented compound series. US20230404996A1 claims isoquinoline compounds for treating tumors characterized by low NNMT expression, and the 6-methoxy-7-methyl substitution pattern falls within the claimed generic structures [1]. Given that isoquinolinium-class NNMT inhibitors have achieved sub-nanomolar Ki values (0.501 nM) [2], this building block can serve as a starting point for SAR exploration around the 6,7-substitution vector.

Lipophilicity-Driven CNS Penetration Optimization: LogP Advantage Over Dimethoxy Analogs

Programs targeting CNS indications where enhanced passive permeability is desired should select 6-methoxy-7-methylisoquinoline over 6,7-dimethoxyisoquinoline, based on the ~0.4–0.7 log unit higher computed LogP (2.68 vs. 2.00–2.25) [1][2]. This lipophilicity increase, driven by the 7-methyl-for-7-methoxy replacement, reduces hydrogen-bond acceptor count from 3 to 2 while adding hydrophobic surface area, both of which favor blood-brain barrier penetration according to established CNS MPO scoring paradigms. The compound's lower boiling point (~284 °C vs. ~296 °C for 6-methoxyisoquinoline) further suggests favorable volatility characteristics for certain formulation approaches .

MAO-A Active Site Steric Probing: Differentiated Tool Compound for Structure-Activity Relationship Studies

Neuroscience researchers studying monoamine oxidase A (MAO-A) inhibition can employ 6-methoxy-7-methylisoquinoline as a steric probe to complement the well-characterized N-methyl-6-methoxyisoquinolinium ion (IC₅₀ = 0.81 μM) [1]. The 7-methyl substituent introduces steric bulk absent in the 6-methoxy-only analog, and 3D-QSAR CoMFA models from Thull et al. (1995) predict that steric and lipophilic fields at the 7-position significantly modulate MAO-A inhibitory potency [2]. This makes the compound valuable for dissecting steric versus electronic contributions to MAO-A binding, especially when compared head-to-head with its 7-methoxy-6-methyl regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-7-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.